![molecular formula C17H22ClFN2O2 B2700273 2-chloro-4-fluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034606-32-9](/img/structure/B2700273.png)
2-chloro-4-fluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The compound “2-chloro-4-fluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a tetrahydrofuran ring and a piperidine ring, both of which are common in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the tetrahydrofuran and piperidine rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms might make it relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Molecular Structure and Crystallography
Research has been conducted on the structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, showcasing detailed molecular structural analysis through crystallography. These studies provide insights into the dihedral angles, distances between atoms, and interactions within the crystal structures, contributing to the understanding of molecular interactions and stability [Bin Li et al., 2005].
Pharmacokinetics and Drug Metabolism
Investigations into novel anaplastic lymphoma kinase inhibitors for cancer treatment reveal how compounds undergo enzymatic hydrolysis, affecting their pharmacokinetics and metabolism. Such research is vital for developing effective cancer therapies, understanding drug clearance, and designing compounds with favorable pharmacokinetic profiles [Y. Teffera et al., 2013].
Luminescent Properties and Electron Transfer
Studies on naphthalimides with piperazine substituents have explored their luminescent properties and photo-induced electron transfer, highlighting potential applications in designing fluorescent probes and materials for electronics or sensors [Jiaan Gan et al., 2003].
Bioactivity and Metal Complexes
Research on benzamides and their copper and cobalt complexes demonstrates the synthesis and characterization of these compounds, evaluating their antibacterial activity against various bacterial strains. This illustrates the role of metal complexes in enhancing bioactivity and potential applications in developing new antibacterial agents [E. Khatiwora et al., 2013].
Antimicrobial Studies
Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and their evaluation as antimicrobials showcase the ongoing efforts to discover new antimicrobial agents. Such studies are crucial in addressing the global challenge of antimicrobial resistance [B. Priya et al., 2005].
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-fluoro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-16-9-13(19)1-2-15(16)17(22)20-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBQCHUYMIRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide |
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